molecular formula C10H11F3O B8002570 1-(3,4,5-Trifluorophenyl)butan-2-ol

1-(3,4,5-Trifluorophenyl)butan-2-ol

Cat. No.: B8002570
M. Wt: 204.19 g/mol
InChI Key: WDJUXZHOBYMZIN-UHFFFAOYSA-N
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Description

1-(3,4,5-Trifluorophenyl)butan-2-ol is an organic compound characterized by the presence of a trifluorophenyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trifluorophenyl)butan-2-ol typically involves the reaction of 3,4,5-trifluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like zinc or palladium .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trifluorophenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and substituted trifluorophenyl derivatives .

Scientific Research Applications

1-(3,4,5-Trifluorophenyl)butan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3,4,5-Trifluorophenyl)butan-2-ol exerts its effects is primarily through interactions with specific molecular targets. These interactions often involve the trifluorophenyl group, which can engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with target molecules. The pathways involved may include inhibition of enzymes or modulation of receptor activities .

Comparison with Similar Compounds

  • 3,4,5-Trifluorophenylboronic acid
  • 3,4,5-Trifluorophenylmethanol
  • 3,4,5-Trifluorophenylacetic acid

Uniqueness: 1-(3,4,5-Trifluorophenyl)butan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the trifluorophenyl group enhances its stability and lipophilicity, making it more effective in various applications compared to its analogs .

Properties

IUPAC Name

1-(3,4,5-trifluorophenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-2-7(14)3-6-4-8(11)10(13)9(12)5-6/h4-5,7,14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJUXZHOBYMZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=C(C(=C1)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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